Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(3-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate

Description

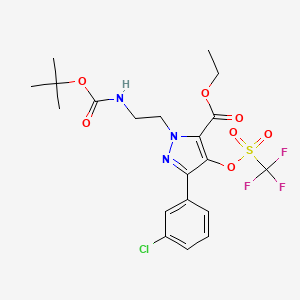

This compound is a pyrazole derivative characterized by:

- A 3-chlorophenyl group at position 3 of the pyrazole ring.

- A tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 1, enhancing stability during synthesis .

- A trifluoromethylsulfonyloxy (triflate) group at position 4, a highly reactive leaving group .

- An ethyl ester at position 5, improving solubility in organic solvents .

Its molecular formula is C₂₀H₂₂ClF₃N₃O₇S (approximated based on analogs in and ), with a molecular weight of ~560 g/mol. The triflate group enables nucleophilic substitution reactions, making it valuable in pharmaceutical intermediates .

Properties

IUPAC Name |

ethyl 5-(3-chlorophenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClF3N3O7S/c1-5-32-17(28)15-16(34-35(30,31)20(22,23)24)14(12-7-6-8-13(21)11-12)26-27(15)10-9-25-18(29)33-19(2,3)4/h6-8,11H,5,9-10H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHAIQSKMORNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1CCNC(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF3N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(3-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate, commonly referred to as compound 1, is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound's structure includes significant functional groups that contribute to its biological properties.

Chemical Structure and Properties

- Chemical Formula : C13H21ClF3N2O4S

- Molecular Weight : 392.84 g/mol

- CAS Number : 259217-95-3

- IUPAC Name : this compound

The presence of the trifluoromethyl group and the sulfonate moiety is particularly noteworthy as they have been associated with enhanced biological activity in various compounds.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in metabolic processes. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that similar pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The introduction of a chlorophenyl group may enhance the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Compounds with sulfonate groups have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

- Antimicrobial Activity : Some derivatives of pyrazole compounds have shown activity against a range of bacterial strains, indicating potential use as antimicrobial agents.

Case Studies

A case study involving a structurally related compound demonstrated significant inhibition of the human constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes. This study highlighted the importance of structural modifications in enhancing receptor activity and specificity .

Data Tables

Research Findings

Recent findings suggest that the incorporation of specific functional groups can significantly alter the biological profile of compounds similar to this compound. For instance, studies on trifluoromethyl-containing drugs have shown improved pharmacokinetic properties, including increased bioavailability and reduced toxicity profiles .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that pyrazole derivatives exhibit significant anticancer properties. Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(3-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate has been studied for its potential to inhibit tumor growth in various cancer cell lines. The trifluoromethyl sulfonate group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

- Anti-inflammatory Properties :

- Neurological Applications :

Synthetic Methodologies

The synthesis of this compound involves several key steps:

-

Formation of Pyrazole Ring :

- The initial step typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds to form the pyrazole ring. This process can be optimized using various catalysts and solvents to improve yield and purity.

-

Introduction of Functional Groups :

- Subsequent functionalization steps introduce the tert-butoxycarbonyl (Boc) amino group and the trifluoromethyl sulfonate group. These modifications are crucial for enhancing the compound's biological activity and solubility.

- Final Esterification :

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole compounds, revealing that this specific derivative significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential utility in treating inflammatory diseases .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a common amine-protecting group. Deprotection typically occurs under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane) to generate the free amine .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Boc deprotection | TFA or HCl in dioxane | Removal of Boc group → exposure of primary amine (-NH2) . |

Nucleophilic Substitution at the Trifyl Group

The trifluoromethylsulfonyl (trifyl) group (OSO2CF3) is a strong electron-withdrawing group and an excellent leaving group. It undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols .

Ester Hydrolysis

The ethyl ester group (-COOCH2CH3) can undergo hydrolysis under basic (e.g., NaOH) or acidic (e.g., HCl) conditions to yield the corresponding carboxylic acid.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | NaOH (aq) | Conversion to carboxylate (-COO⁻) . |

| HCl (aq) | Conversion to carboxylic acid (-COOH) . |

Cross-Coupling Reactions

Pyrazole derivatives often participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds. While specific data for this compound is limited, analogous pyrazoles undergo such reactions at activated positions (e.g., para to electron-withdrawing groups) .

| Reaction Type | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Suzuki coupling | Pd(0) catalyst | Boronic acid, base | Formation of arylated pyrazole derivatives . |

Electrocyclization and Rearrangements

Pyrazoles can undergo electrocyclization reactions, particularly when conjugated with electron-donating or withdrawing groups. For instance, enol triflates and diazoacetates form pyrazoles via tandem cross-coupling/electrocyclization . While direct evidence for this compound is lacking, structural analogs suggest potential for rearrangements under specific conditions (e.g., thermal or photochemical).

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Electrocyclization | Heat/light | Formation of fused ring systems . |

Oxidation and Reduction

The chlorophenyl substituent and pyrazole core may participate in redox reactions. For example:

-

Oxidation : Potential oxidation of the pyrazole ring or chlorophenyl group under strong oxidizing agents (e.g., KMnO4).

-

Reduction : Reduction of chlorophenyl to phenyl via catalytic hydrogenation .

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Reduction | H2, Pd/C catalyst | Acidic conditions | Conversion of Cl-phenyl to -C6H5 . |

Key Structural Insights

The compound’s reactivity is influenced by its substituents:

-

Boc group : Protects the amine during synthesis but can be removed to enable further reactions.

-

Trifyl group : Enhances electrophilicity at the pyrazole position, facilitating nucleophilic substitution.

-

Chlorophenyl group : Contributes to lipophilicity and may act as an electron-withdrawing group.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Reactivity and Functional Group Impact

- Triflate Group : The triflate in the target compound increases its reactivity in Suzuki couplings and nucleophilic substitutions compared to analogs with sulfonate or hydroxyl groups .

- Boc Protection: Unlike unprotected amines (e.g., ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate ), the Boc group prevents unwanted side reactions during synthesis .

- Halogen Effects : The 3-chlorophenyl group offers moderate steric hindrance compared to bulkier substituents (e.g., 1,5-dimethylindole in ), balancing reactivity and stability .

Q & A

Q. What synthetic strategies are effective for introducing the (trifluoromethyl)sulfonyloxy group at position 4 of the pyrazole core?

The (trifluoromethyl)sulfonyloxy group is typically introduced via nucleophilic substitution or sulfonylation. A multi-step approach involving protection/deprotection of reactive sites (e.g., the Boc-protected amine) is critical. For example, sulfonyl chloride intermediates can react with hydroxylated pyrazole precursors under basic conditions (e.g., pyridine or DMAP) to install the sulfonate ester . Optimization of reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equiv sulfonylating agent) minimizes side reactions like over-sulfonylation.

Q. How does the tert-butoxycarbonyl (Boc) group influence stability during synthesis?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions at the primary amine. However, its stability is pH- and temperature-dependent. Acidic conditions (e.g., TFA/DCM) cleave the Boc group, necessitating careful monitoring during deprotection . Thermal gravimetric analysis (TGA) and HPLC monitoring (C18 columns, acetonitrile/water gradients) are recommended to assess degradation under reflux conditions .

Q. What analytical methods are most reliable for characterizing the ethyl ester moiety?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard. The ethyl ester’s triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂) in ¹H NMR are diagnostic. For complex spectra, DEPT-135 or HSQC can resolve overlapping signals from the 3-chlorophenyl and Boc-protected amine groups . X-ray crystallography (e.g., Cu-Kα radiation) provides definitive confirmation of regiochemistry and steric effects .

Advanced Research Questions

Q. How can researchers address NMR signal overlap between the ethyl ester and Boc-protected amine?

Dynamic NMR techniques (e.g., variable-temperature NMR) or selective decoupling experiments can differentiate signals. Alternatively, derivatization (e.g., Boc deprotection with TFA followed by amine acetylation) simplifies the spectrum by removing overlapping groups . 2D NMR (COSY, NOESY) is particularly effective for resolving coupling patterns in crowded regions .

Q. What mechanistic insights explain unexpected byproducts during sulfonate ester formation?

Competing pathways, such as elimination to form olefins or sulfonic acid formation, may arise from excess base or moisture. Computational studies (DFT) suggest that the electron-withdrawing 3-chlorophenyl group increases electrophilicity at position 4, favoring sulfonation but also side reactions. LC-MS and isotopic labeling (e.g., D₂O quenching) help trace byproduct origins .

Q. How does the 3-chlorophenyl substituent influence electrophilic substitution reactivity?

The electron-withdrawing Cl group deactivates the phenyl ring, directing electrophiles to meta/para positions. This steric and electronic profile reduces unwanted dimerization during coupling reactions. Comparative studies with 4-chlorophenyl analogs show slower reaction kinetics (e.g., Suzuki-Miyaura coupling), requiring higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) .

Q. What are the stability challenges of the trifluoromethylsulfonyl (Tf) group under basic conditions?

The Tf group is hydrolytically labile in strong bases (e.g., NaOH, K₂CO₃), leading to sulfonic acid formation. Stability assays (HPLC tracking at pH 7–12) indicate optimal stability below pH 9.0. Replacing polar aprotic solvents (e.g., DMF) with toluene or THF mitigates degradation .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Boc deprotection: How to reconcile variability?

Yield variability (50–90%) arises from differences in acid strength (TFA vs. HCl/dioxane) and reaction time. Kinetic studies show that TFA achieves >90% deprotection in 2 hours at 0°C, while HCl requires 6–8 hours at 25°C. Impurities in the Boc precursor (e.g., residual DMF) can also suppress yields; pre-purification via silica gel chromatography is advised .

Q. Conflicting reports on regioselectivity in pyrazole functionalization: What factors dominate?

Regioselectivity is influenced by steric effects (e.g., tert-butyl groups) and electronic effects (e.g., electron-deficient aryl rings). Computational modeling (NBO analysis) and isotopic labeling experiments (¹³C-labeled ethyl ester) confirm that the 3-chlorophenyl group directs electrophiles to position 4 via resonance stabilization .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for sulfonate ester formation (30 minutes vs. 12 hours conventional) .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV to assess degradation pathways .

- Crystallography : For ambiguous structures, employ synchrotron X-ray sources to resolve low-electron-density regions (e.g., trifluoromethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.